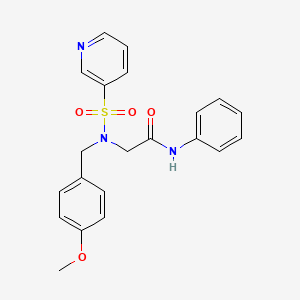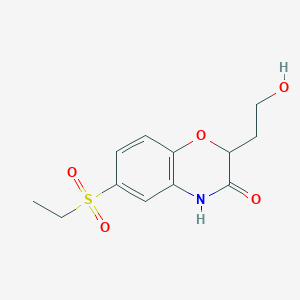
1,3-双(2,2,2-三氯-1-甲氧基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is a chemical compound with the molecular formula C7H10Cl6N2O3 It is characterized by the presence of two trichloromethyl groups attached to a urea backbone
科学研究应用
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea typically involves the reaction of urea with 2,2,2-trichloro-1-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetaldehyde derivatives, while reduction can produce partially dechlorinated compounds.
作用机制
The mechanism of action of 1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea: Similar in structure but with a hydroxy group instead of a methoxy group.
1,3-Bis(2,2,2-trichloro-1-ethoxyethyl)urea: Contains an ethoxy group instead of a methoxy group.
1,3-Bis(2,2,2-trichloro-1-propoxyethyl)urea: Features a propoxy group instead of a methoxy group.
Uniqueness
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea is unique due to the presence of the methoxy group, which imparts distinct chemical properties
属性
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl6N2O3/c1-17-3(6(8,9)10)14-5(16)15-4(18-2)7(11,12)13/h3-4H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIBLBGRZGQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
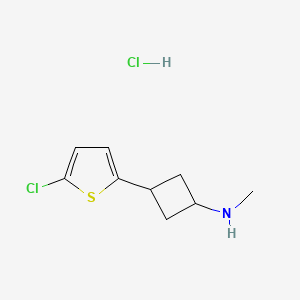
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)
![N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B2896276.png)
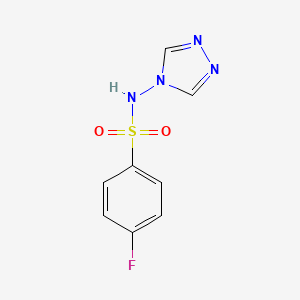
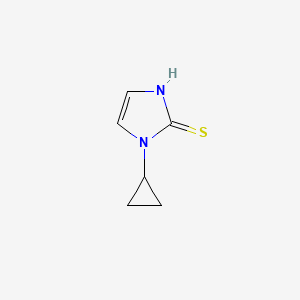
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
![2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2896282.png)
![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)



